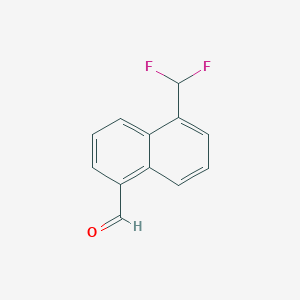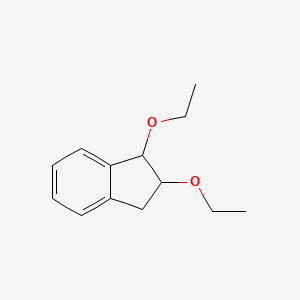
(2,3-Dihydro-1H-inden-1-yl)methanamine acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-1H-inden-1-yl)methanamine acetate can be achieved through several methods. One common approach involves the reduction of 2,3-dihydro-1H-indene-1-methanamine, followed by acetylation. The starting material, 2,3-dihydro-1H-indene-1-methanamine, can be synthesized from 4-nitro-3-phenylbutanoic acid through a series of steps including hydrogenation, hydrolysis, amidation, and reduction . The acetylation step typically involves the use of acetic anhydride or acetyl chloride under basic conditions to yield the acetate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydro-1H-inden-1-yl)methanamine acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the indane structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indanone derivatives, while reduction can produce indanol or indanamine derivatives.
Scientific Research Applications
(2,3-Dihydro-1H-inden-1-yl)methanamine acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as receptor binding and enzyme inhibition.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitters.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which (2,3-Dihydro-1H-inden-1-yl)methanamine acetate exerts its effects involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors, such as serotonin or dopamine receptors, modulating their activity and influencing neurological pathways . Additionally, it may inhibit certain enzymes, affecting metabolic processes within cells.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-indene-1-methanamine: A precursor in the synthesis of the acetate compound.
Indanone derivatives: Compounds with similar structural features but different functional groups.
Indanol derivatives: Compounds with hydroxyl groups attached to the indane structure.
Uniqueness
(2,3-Dihydro-1H-inden-1-yl)methanamine acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetate form enhances its solubility and stability, making it more suitable for various applications compared to its non-acetate counterparts.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
acetic acid;2,3-dihydro-1H-inden-1-ylmethanamine |
InChI |
InChI=1S/C10H13N.C2H4O2/c11-7-9-6-5-8-3-1-2-4-10(8)9;1-2(3)4/h1-4,9H,5-7,11H2;1H3,(H,3,4) |
InChI Key |
ADBGBYBKYCDQDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CC2=CC=CC=C2C1CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl{1-[(trimethylsilyl)oxy]prop-2-en-1-yl}silane](/img/structure/B11897981.png)
![8-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one](/img/structure/B11897983.png)
![2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11897986.png)
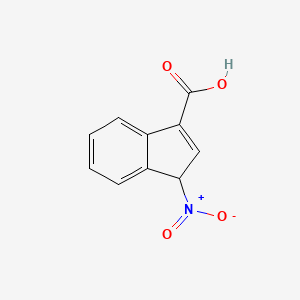
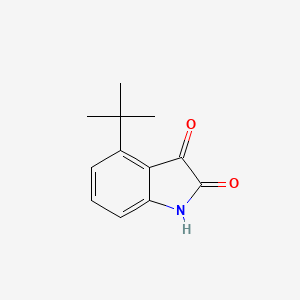
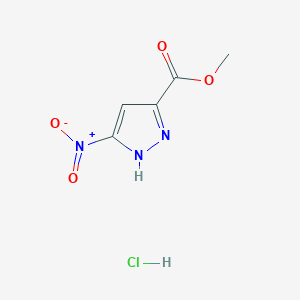
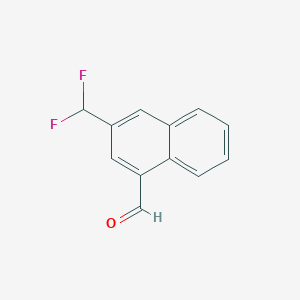
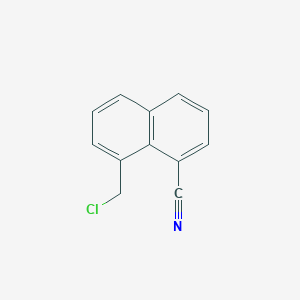
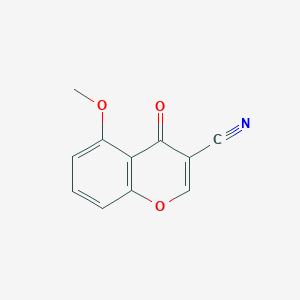
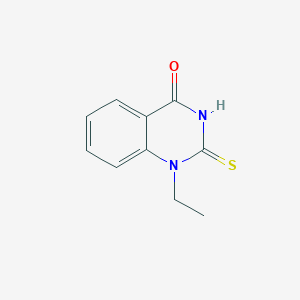
![Ethyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11898034.png)
